N-Methylanabasine
Overview
Description
N-Methylanabasine is a chemical compound with the molecular formula C11H16N2. It is a derivative of anabasine, an alkaloid found in certain plants, particularly in the tobacco plant. This compound functions as a nicotinic acetylcholine receptor agonist, meaning it binds to and activates these receptors in the central nervous system .
Mechanism of Action
Target of Action
N-Methylanabasine primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the regulation of neurotransmitter release and synaptic transmission .
Mode of Action
This compound interacts with its targets by modulating the activity of the nicotinic acetylcholine receptors . This modulation results in changes in neurotransmitter release and synaptic transmission .
Biochemical Pathways
Given its interaction with nicotinic acetylcholine receptors, it is likely to influence pathways related to neurotransmitter release and synaptic transmission .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmitter release and synaptic transmission due to its modulation of nicotinic acetylcholine receptors . .
Biochemical Analysis
Biochemical Properties
N-Methylanabasine plays a significant role in biochemical reactions, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in the regulation of neurotransmitter release and synaptic transmission. This compound interacts with nAChRs by binding to the receptor sites, which can either activate or inhibit the receptors depending on the concentration and specific receptor subtype . This interaction influences the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, thereby affecting various physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating nAChRs, leading to changes in neurotransmitter release and synaptic plasticity . This compound also impacts gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nAChRs, where it binds to the receptor sites and modulates their activity . This binding can lead to either activation or inhibition of the receptors, depending on the concentration and specific receptor subtype. The activation of nAChRs by this compound results in the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers downstream signaling pathways. In contrast, inhibition of nAChRs can prevent the release of neurotransmitters and reduce synaptic transmission . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can activate nAChRs and enhance neurotransmitter release, leading to increased synaptic transmission and improved cognitive function . At high doses, this compound can inhibit nAChRs, resulting in reduced neurotransmitter release and impaired synaptic transmission . Additionally, high doses of this compound have been associated with toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . These dosage-dependent effects underscore the importance of carefully controlling the concentration of this compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of alkaloids and neurotransmitters . It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and detoxification of various compounds . The metabolism of this compound can lead to the formation of metabolites that may have different biological activities and effects on cellular function . Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound may be targeted to the mitochondria through specific mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylanabasine can be synthesized through various methods. One common approach involves the methylation of anabasine. For example, anabasine can be treated with methyl iodide in the presence of a base to yield this compound. Another method involves the reduction of N-oxides of this compound using zinc and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-Methylanabasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides.
Reduction: Reduction of N-oxides of this compound with zinc and hydrochloric acid regenerates this compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, glacial acetic acid, elevated temperatures.
Reduction: Zinc, hydrochloric acid.
Substitution: Methyl iodide, base.
Major Products:
Oxidation: N,N’-dioxide, N’-oxide, N-oxide.
Reduction: Regeneration of this compound from its N-oxides.
Scientific Research Applications
N-Methylanabasine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptor agonists.
Biology: Research on this compound helps understand its effects on neurotransmitter release and synaptic transmission.
Medicine: Studies investigate its potential therapeutic applications, particularly in modulating neurotransmitter activity.
Comparison with Similar Compounds
Anabasine: The parent compound of N-Methylanabasine, also a nicotinic acetylcholine receptor agonist.
Nicotine: Another well-known nicotinic acetylcholine receptor agonist found in tobacco.
Nicotinic Acid: Though not a receptor agonist, it shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific methylation, which alters its binding affinity and activity at nicotinic acetylcholine receptors compared to its parent compound, anabasine.
Properties
IUPAC Name |
3-[(2S)-1-methylpiperidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIHNKQZOMXJJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278607 | |
Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24380-92-5 | |
Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24380-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylanabasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024380925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLANABASINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F89FI7JTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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